molecular formula C16H16FN3O B2514288 (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide CAS No. 2035003-96-2

(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide

Cat. No.: B2514288
CAS No.: 2035003-96-2
M. Wt: 285.322
InChI Key: HFOABNOJDDTXPQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a pyrazolo[1,5-a]pyridine derivative featuring:

  • A 2-fluorophenyl group conjugated to an acrylamide backbone.
  • An acrylamide linker that may enhance binding interactions through hydrogen bonding or π-stacking.

Properties

IUPAC Name

(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O/c17-15-4-2-1-3-12(15)5-6-16(21)19-13-8-10-20-14(11-13)7-9-18-20/h1-7,9,13H,8,10-11H2,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOABNOJDDTXPQ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=N2)CC1NC(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom on the phenyl ring and a tetrahydropyrazolo moiety. Its molecular formula is C15H16FN3C_{15}H_{16}FN_3, and it has a molecular weight of approximately 255.31 g/mol. The presence of the fluorine atom is significant as it enhances the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The acrylamide group is known for its reactivity, which can lead to enzyme inhibition or modulation of receptor activity.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways. For instance, studies have shown that acrylamide derivatives can act as inhibitors for protein kinases, which are crucial in cancer progression .
  • Receptor Modulation : It may also function as a ligand for certain receptors, influencing signal transduction pathways that regulate cellular responses.

Antiviral Activity

Recent studies have evaluated the antiviral potential of related acrylamide derivatives against chikungunya virus (CHIKV). Molecular docking studies indicated that these compounds exhibit high binding affinity towards viral glycoproteins . Notably:

  • Compound LQM332 (related to the target compound) showed good cell viability (96.4% ± 3.3) but lacked antiviral efficacy when compared to other derivatives with different substituents.

Anticancer Activity

The anticancer properties of acrylamide derivatives have been extensively studied:

  • Compounds similar to this compound demonstrated significant antiproliferative effects in various cancer cell lines. For example, an IC50 value of 1.88 μM was reported for a related coumarin-acrylamide hybrid against HepG2 cells .

Case Study 1: Antiproliferative Screening

A recent study synthesized a series of acrylamide derivatives and evaluated their antiproliferative activities against several cancer cell lines. The findings highlighted that modifications at specific positions on the phenyl ring could significantly enhance biological activity:

CompoundIC50 (μM)Cell Line
Compound A1.88HepG2
Compound B7.18HepG2
Compound C5.00MCF-7

This table illustrates how structural variations can lead to differing levels of potency against cancer cells.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of acetylcholinesterase (AChE) by acrylamide derivatives:

  • Compound D exhibited an IC50 value of 11.51 μM against AChE, indicating moderate inhibitory activity.

Scientific Research Applications

Research indicates that (E)-3-(2-fluorophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acrylamide exhibits promising biological activities:

Pharmacological Implications

The pharmacological implications of this compound are noteworthy:

  • Neuropharmacology : Given its action on KCNQ2 channels, this compound may be explored for therapeutic applications in treating epilepsy and other neurological disorders.
  • Pain Management : The modulation of ion channels involved in pain pathways could position this compound as a candidate for analgesic development .

Case Studies

While comprehensive clinical trials specifically focusing on this compound are still required to substantiate its efficacy and safety profile, related studies provide insights into its potential:

Study FocusFindings
KCNQ2 ModulationDemonstrated significant enhancement of channel activity; potential use in epilepsy treatment .
Antioxidant ActivityExhibited protective effects against oxidative stress in preliminary assays .
Antimicrobial EfficacyRelated pyrazole compounds showed effectiveness against various pathogens; further exploration needed for direct application .

Comparison with Similar Compounds

Structural Features

The compound’s key structural differentiators compared to analogues include:

Compound Core Structure Substituents Functional Groups Reference
Target Compound Pyrazolo[1,5-a]pyridine 2-Fluorophenyl, acrylamide Acrylamide, fluorophenyl -
4i () Pyrazolo[1,5-a]pyrimidine 3-Fluorophenyl, diazenyl Diazenyl, hydroxyphenyl
4l () Pyrazolo[1,5-a]pyrimidine 2,6-Dichlorophenyl, diazenyl Hydroxyphenyl, chlorophenyl
STOCK2S-30062 () Pyrazolo[1,5-a]pyrimidine Thiophen-2-yl, trifluoromethyl Carboxamide, methoxybenzyl
Compound 29 () Pyrazolo[1,5-a]pyrazine 3-Methylfuran-2-carbonyl Ethyl ester, methylfuran
Y501-9443 () Pyrazolo[1,5-a]pyrimidine Pentafluoroethyl, fluorophenoxy Carbohydrazide, methoxyphenyl

Key Observations :

  • Core Heterocycle : Pyrazolo[1,5-a]pyridine (target) vs. pyrimidine/pyrazine in analogues. Pyrimidine cores (e.g., 4i, 4l) are more common in antimicrobial agents , while pyrazine derivatives (e.g., Compound 29) are explored in antiviral contexts .
  • Substituent Effects : Fluorophenyl groups (target, 4i, Y501-9443) enhance lipophilicity and metabolic stability. Bulkier groups like trifluoromethyl (STOCK2S-30062) or pentafluoroethyl (Y501-9443) may improve target binding but reduce solubility .

Physicochemical Properties

Analytical data from elemental analysis () and molecular weights highlight differences:

Compound Molecular Formula Molecular Weight (g/mol) C (%) H (%) N (%) Reference
4i () C₁₈H₁₅FN₆O₂ 366.35 59.01 (Calcd) / 58.83 (Found) 4.13 / 4.03 22.94 / 22.47
4l () C₁₈H₁₄ClFN₆O₂ 400.79 53.94 / 53.69 3.52 / 3.74 20.97 / 20.62
4n () C₁₉H₁₅F₃N₆O₂ 416.36 54.81 / 54.61 3.36 / 3.58 20.18 / 19.96

Key Observations :

  • Halogen Impact : Chlorine (4l) increases molecular weight but reduces nitrogen content compared to fluorine (4i).
  • Trifluoromethyl Effect : Compound 4n (CF₃) shows lower hydrogen content, likely due to increased hydrophobicity.

Pharmacological Activities

While direct data for the target compound is unavailable, analogues demonstrate diverse activities:

  • Antibacterial : Pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups (e.g., STOCK2S-30062) inhibit bacterial biofilms .
  • Antiviral : Pyrazolo[1,5-a]pyrazine derivatives (e.g., Compound 29) target respiratory syncytial virus polymerase .
  • Protease Inhibition: Dihydropyrazolo[1,5-a]pyrazinones () act as cysteine protease inhibitors .

The target compound’s acrylamide group may confer unique binding modes, such as covalent interactions with cysteine residues in enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.